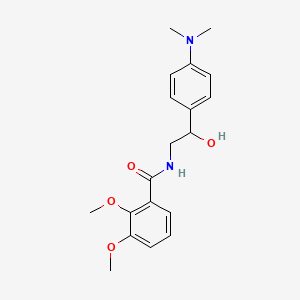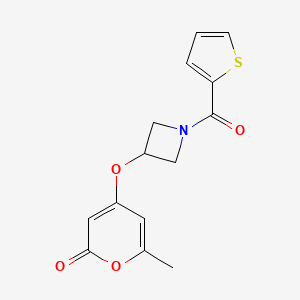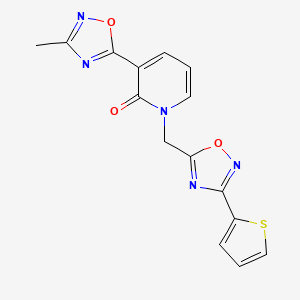
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (MTMN) is a chemical compound with potential applications in scientific research. It is a nicotinonitrile derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in animal models. It has been reported to reduce tumor growth in mice, and to reduce inflammation in animal models of arthritis. This compound has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high purity and yield, and its potential as a safe and effective therapeutic agent. However, it also has limitations, including its limited solubility in water and its potential for off-target effects. These limitations must be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile. One potential direction is to further explore its mechanism of action, particularly its effects on HDAC activity and gene expression. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new synthesis methods for this compound may lead to improved yield and purity, and may expand its potential applications in scientific research.
Conclusion
This compound is a nicotinonitrile derivative that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound may lead to the development of safe and effective therapeutic agents for the treatment of cancer, inflammation, and other diseases.
Synthesemethoden
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has been synthesized through various methods, including the reaction of 6-methyl-2-nicotinoyl chloride with morpholine and trifluoroacetic acid, and the reaction of 6-methyl-2-nicotinoyl chloride with morpholine and trifluoromethylamine. These methods have been reported in scientific literature and have yielded high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has potential applications in scientific research, particularly in the study of nicotinonitrile derivatives and their biological activity. It has been reported to exhibit anticancer activity in vitro and in vivo, and has been shown to inhibit the growth of various cancer cell lines. This compound has also been reported to have potential as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
6-methyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBHNWNVMMUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)

![(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2391417.png)



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)

![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
![2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391425.png)
